molecular formula C9H13Cl2N3 B2952179 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride CAS No. 1357352-53-4

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride

Cat. No. B2952179
CAS RN: 1357352-53-4
M. Wt: 234.12
InChI Key: PELFFBXXBSNWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the linear formula C8 H9 N3 . 2 Cl H . It is a solid substance at room temperature . The IUPAC name for this compound is imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.1 . The storage temperature is at room temperature .

Advantages and Limitations for Lab Experiments

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride has several advantages as a research tool. It is stable, easy to synthesize, and has a well-defined chemical structure. It is also relatively selective for the GABA-A receptor, which makes it a useful tool for studying this receptor system. However, like any research tool, this compound also has limitations. It may not accurately reflect the effects of drugs or chemicals in vivo, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research involving Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride. One area of interest is the study of its effects on different types of GABA-A receptors, which may shed light on the role of these receptors in various physiological and pathological processes. Another area of interest is the development of new derivatives of this compound with improved selectivity and potency for specific receptor subtypes. Additionally, this compound may be used in combination with other research tools, such as imaging techniques, to better understand its effects in vivo.

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride involves the reaction of 2-aminomethylimidazo[1,2-a]pyridine with formaldehyde and subsequent reduction using sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is widely used in scientific research as a tool for studying the physiological and biochemical effects of various drugs and chemicals. It is used as a reference compound in drug discovery and development, as well as in the study of neurotransmitter systems, receptor binding, and enzyme activity.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . The safety information pictograms indicate that it is a substance that warrants a warning . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFFBXXBSNWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.